2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 37804-34-5
VCID: VC2785023
InChI: InChI=1S/C11H8N2O4/c14-9-8(10(15)16)6-12-11(17)13(9)7-4-2-1-3-5-7/h1-6H,(H,12,17)(H,15,16)
SMILES: C1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)O
Molecular Formula: C11H8N2O4
Molecular Weight: 232.19 g/mol

2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

CAS No.: 37804-34-5

Cat. No.: VC2785023

Molecular Formula: C11H8N2O4

Molecular Weight: 232.19 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid - 37804-34-5

Specification

CAS No. 37804-34-5
Molecular Formula C11H8N2O4
Molecular Weight 232.19 g/mol
IUPAC Name 2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C11H8N2O4/c14-9-8(10(15)16)6-12-11(17)13(9)7-4-2-1-3-5-7/h1-6H,(H,12,17)(H,15,16)
Standard InChI Key XPJCKTHELWCTTN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)O

Introduction

IdentifierValue
CAS Number37804-34-5
IUPAC Name2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxylic acid
Molecular FormulaC₁₁H₈N₂O₄
Molecular Weight232.19 g/mol
European Community (EC) Number843-090-4
InChIInChI=1S/C11H8N2O4/c14-9-8(10(15)16)6-12-11(17)13(9)7-4-2-1-3-5-7/h1-6H,(H,12,17)(H,15,16)
InChIKeyXPJCKTHELWCTTN-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)O

Structural Characteristics

The structure of 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid consists of several key components that contribute to its chemical behavior and potential biological activity:

Core Structure

The molecule is built around a tetrahydropyrimidine ring, which serves as the central scaffold . This heterocyclic structure features:

  • Two nitrogen atoms at positions 1 and 3

  • Two carbonyl (oxo) groups at positions 2 and 4

  • A phenyl group attached to the nitrogen at position 3

  • A carboxylic acid functional group at position 5

Functional Groups

The presence of multiple functional groups confers unique chemical properties to this compound:

  • Carboxylic Acid Group: Contributes to the acidic nature of the compound and enables salt formation and esterification reactions

  • Carbonyl Groups: The two dioxo groups create potential sites for hydrogen bonding and nucleophilic attack

  • Phenyl Ring: Provides hydrophobicity and potential for π-π interactions with biological targets

  • Secondary Amine: The N-H group at position 1 can participate in hydrogen bonding as both donor and acceptor

PropertyValueReference
Physical State (20°C)Solid
Molecular Weight232.19 g/mol
AppearanceWhite to off-white solid
SolubilityLikely soluble in polar organic solvents; limited water solubilityInferred from structure
Melting PointNot definitively reported-

Chemical Reactivity

The reactivity of 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is primarily determined by its functional groups:

  • Carboxylic Acid Reactions:

    • Esterification with alcohols

    • Salt formation with bases

    • Decarboxylation under specific conditions

    • Amide formation with amines

  • Pyrimidine Ring Reactions:

    • Nucleophilic substitutions at the carbonyl carbons

    • Tautomerization between keto and enol forms

    • Potential for coordination with metal ions through the nitrogen and oxygen atoms

  • Phenyl Group Reactions:

    • Electrophilic aromatic substitution reactions

    • Potential for functionalization to create derivatives with modified properties

Biological and Pharmaceutical Applications

The tetrahydropyrimidine structure is found in numerous biologically active compounds, giving 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid potential pharmaceutical relevance.

Mechanism of Action

The potential mechanisms through which 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and similar compounds might exert their biological effects include:

  • Enzyme Inhibition: Many derivatives act as enzyme inhibitors that disrupt metabolic pathways in pathogens or cancer cells.

  • DNA Interaction: Some compounds have shown abilities to intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.

  • Reactive Oxygen Species Generation: Certain derivatives induce oxidative stress in target cells, contributing to their cytotoxic effects against cancer cells.

  • Interaction with Biological Receptors: The structural features enable binding to specific biological targets, modulating their activity and leading to various pharmacological effects.

Related Compounds and Comparative Analysis

Comparing 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with related compounds provides valuable insights into structure-activity relationships and potential applications.

Structurally Similar Compounds

Table 3: Comparison of 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with Related Compounds

CompoundKey DifferencesMolecular FormulaMolecular WeightCAS NumberRef
2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acidReference compoundC₁₁H₈N₂O₄232.19 g/mol37804-34-5
2,4-Dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acidp-Tolyl group instead of phenylC₁₂H₁₀N₂O₄246.21 g/mol-
2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrileCarbonitrile instead of carboxylic acid; phenyl at position 1C₁₁H₇N₃O₂213.19 g/mol6275-84-9
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acidNo phenyl groupC₅H₄N₂O₄156.10 g/mol23945-44-0
1,3-Dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acidBenzyl groups at positions 1 and 3C₁₉H₁₆N₂O₄-1335056-02-4

Structure-Activity Relationships

The comparison of these compounds reveals important structure-activity relationships:

  • Substitution Position: The position of phenyl substitution (N1 vs. N3) affects the biological activity profile and physicochemical properties.

  • Functional Group Variations: The presence of carboxylic acid versus nitrile groups at position 5 influences solubility, pharmacokinetics, and target interactions.

  • Alkyl vs. Aryl Substitution: Compounds with benzyl groups often exhibit different biological activities compared to those with direct phenyl attachment .

  • Ring Substitution Patterns: Additional substitutions on the phenyl ring, such as methyl groups (p-tolyl), can fine-tune the biological activity and physicochemical properties.

Current Research and Future Perspectives

Current Research Trends

Current research involving 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and related compounds is focused on several areas:

  • Medicinal Chemistry Applications: Research continues to explore the potential of this compound in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory treatments.

  • Structure Optimization: Structural modifications to enhance biological activity, improve pharmacokinetic properties, and reduce potential side effects .

  • Combination Therapies: Investigation of synergistic effects when used in combination with established therapeutic agents.

  • Metal Complexation: Studies on the coordination chemistry of this compound with various metal ions, which may enhance or modify its biological activities .

Future Research Directions

Several promising avenues for future research include:

  • Targeted Drug Delivery Systems: Development of delivery systems to enhance the specificity and efficacy of compounds containing the tetrahydropyrimidine scaffold.

  • Computational Studies: Advanced molecular modeling and simulation studies to predict biological activities and guide synthetic efforts.

  • Green Synthesis Methods: Development of environmentally friendly synthesis methods with improved yields and reduced waste.

  • Expanded Biological Screening: Comprehensive evaluation against a wider range of biological targets to uncover new therapeutic applications.

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